Antimony(III) isopropoxide
CAS No.:
Cat. No.: VC16188204
Molecular Formula: C9H21O3Sb
Molecular Weight: 299.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H21O3Sb |
|---|---|
| Molecular Weight | 299.02 g/mol |
| IUPAC Name | tripropan-2-yl stiborite |
| Standard InChI | InChI=1S/3C3H7O.Sb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 |
| Standard InChI Key | HYPTXUAFIRUIRD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)O[Sb](OC(C)C)OC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Antimony(III) isopropoxide, systematically named triisopropoxyantimony, is an antimony-based alkoxide with the molecular formula and a molecular weight of 298.80 g/mol . Its structure consists of a central antimony atom coordinated to three isopropoxy groups (), forming a trigonal pyramidal geometry . The compound exists as a colorless liquid at room temperature, with a density of 1.307–1.31 g/mL and a boiling point of 53–54°C at 0.25 mmHg .
Table 1: Key Physical and Chemical Properties
Synthesis and Industrial Production
The synthesis of antimony(III) isopropoxide typically involves the reaction of antimony(III) chloride () with isopropyl alcohol () in the presence of a base such as ammonia . A modified approach from patent literature involves dissolving in glycol, followed by ammoniation and hydrolysis . This method emphasizes cost-effectiveness and recyclability of solvents, critical for industrial-scale production .
Recent advances focus on optimizing reaction conditions to enhance yield and purity. For example, maintaining a temperature of 25–90°C and a pH >8 during ammoniation ensures complete conversion of intermediates .
Applications in Materials Science and Catalysis
Precursor for Nanomaterials
Antimony(III) isopropoxide serves as a precursor for antimony-containing nanomaterials, including antimony trioxide () nanoparticles . These nanoparticles are integral to flame-retardant additives in plastics and coatings due to their high thermal stability .
Catalytic Uses
In organic synthesis, the compound acts as a Lewis acid catalyst for esterification and transesterification reactions. Its moisture-sensitive nature necessitates anhydrous conditions, but it offers high catalytic efficiency in producing biofuels and polymers .
Biomedical Research and Antimicrobial Activity
Recent studies highlight its potential in biomedical applications. Antimony(III) complexes derived from β-enamino esters exhibit enhanced antibacterial and antifungal activity compared to their parent ligands . For instance, these complexes show minimum inhibitory concentrations (MICs) of 12.5 µg/mL against Pseudomonas aeruginosa and Candida albicans .
Table 2: Biological Activity of Antimony(III) Complexes
| Organism | MIC (µg/mL) | IC (A549 Cells) | Source |
|---|---|---|---|
| Bacillus subtilis | 25 | - | |
| Aspergillus niger | 50 | - | |
| Lung Cancer (A549) | - | 18.7 ± 1.2 |
The cytotoxicity against A549 lung cancer cells () underscores its potential in oncology .
| Hazard Code | Risk Statement | Precautionary Measure | Source |
|---|---|---|---|
| Xi | Skin/eye irritation | Use PPE; avoid inhalation | |
| H227 | Combustible liquid | Store away from ignition | |
| H318 | Eye damage | Use face shield |
Storage recommendations include airtight containers under inert gas (e.g., argon) at ambient temperature .
Future Research Directions
Ongoing studies aim to:
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